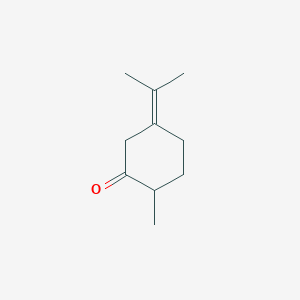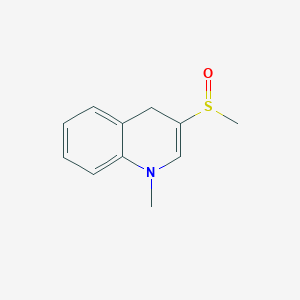
3-(Methanesulfinyl)-1-methyl-1,4-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline is a chemical compound with a unique structure that combines a quinoline backbone with a methylsulfinyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline typically involves several steps. One common method includes the reaction of a quinoline derivative with a methylsulfinylating agent under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler quinoline derivative.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The methylsulfinyl group can form specific interactions with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline can be compared with other quinoline derivatives and sulfinyl-containing compounds. Similar compounds include:
1-Methylquinoline: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.
3-Methylsulfinylquinoline: Similar structure but with variations in the position of the sulfinyl group, affecting its interactions and applications.
Quinoline: The parent compound without any substituents, used as a reference for studying the effects of modifications.
The uniqueness of 1-Methyl-3-(methylsulfinyl)-1,4-dihydroquinoline lies in its combined structural features, which confer specific chemical and biological properties not found in other related compounds.
Eigenschaften
CAS-Nummer |
126159-81-7 |
|---|---|
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
1-methyl-3-methylsulfinyl-4H-quinoline |
InChI |
InChI=1S/C11H13NOS/c1-12-8-10(14(2)13)7-9-5-3-4-6-11(9)12/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
YQFLFYFLSJYSEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(CC2=CC=CC=C21)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


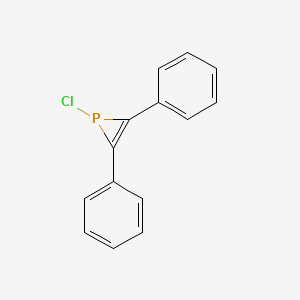
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
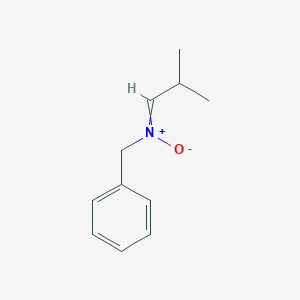
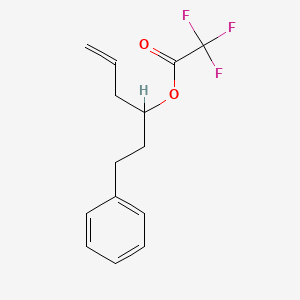
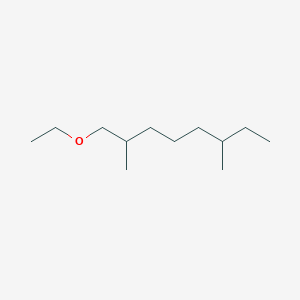
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
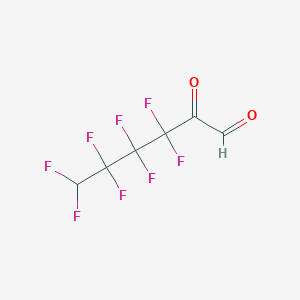

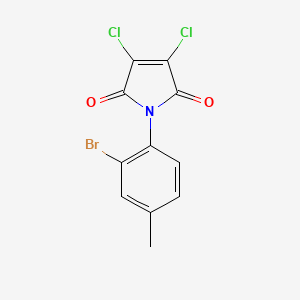
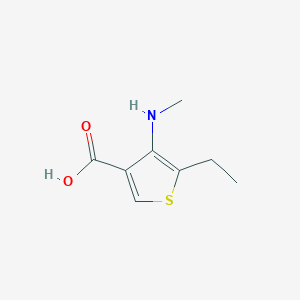
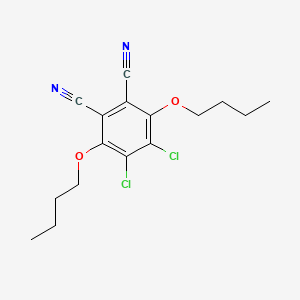
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)

